molecular formula C12H9NO2 B6207841 methyl 6-ethynyl-1H-indole-2-carboxylate CAS No. 2694721-91-8

methyl 6-ethynyl-1H-indole-2-carboxylate

Cat. No.: B6207841
CAS No.: 2694721-91-8
M. Wt: 199.20 g/mol
InChI Key: DXKKTVYYKUELQW-UHFFFAOYSA-N
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Description

Methyl 6-ethynyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of methyl 6-ethynyl-1H-indole-2-carboxylate typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or potassium carbonate . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 6-ethynyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 6-ethynyl-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-ethynyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the indole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl 6-ethynyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

CAS No.

2694721-91-8

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

methyl 6-ethynyl-1H-indole-2-carboxylate

InChI

InChI=1S/C12H9NO2/c1-3-8-4-5-9-7-11(12(14)15-2)13-10(9)6-8/h1,4-7,13H,2H3

InChI Key

DXKKTVYYKUELQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)C#C

Purity

95

Origin of Product

United States

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